Ethyl Benzo[6,7]-4-oxo-4H-quinolizine-3-carboxlate Ethyl Benzo[6,7]-4-oxo-4H-quinolizine-3-carboxlate
Brand Name: Vulcanchem
CAS No.: 101192-30-7
VCID: VC20766123
InChI: InChI=1S/C16H13NO3/c1-2-20-16(19)13-10-9-12-8-7-11-5-3-4-6-14(11)17(12)15(13)18/h3-10H,2H2,1H3
SMILES: Array
Molecular Formula: C16H13NO3
Molecular Weight: 267.28 g/mol

Ethyl Benzo[6,7]-4-oxo-4H-quinolizine-3-carboxlate

CAS No.: 101192-30-7

Cat. No.: VC20766123

Molecular Formula: C16H13NO3

Molecular Weight: 267.28 g/mol

* For research use only. Not for human or veterinary use.

Ethyl Benzo[6,7]-4-oxo-4H-quinolizine-3-carboxlate - 101192-30-7

Specification

CAS No. 101192-30-7
Molecular Formula C16H13NO3
Molecular Weight 267.28 g/mol
IUPAC Name ethyl 1-oxobenzo[c]quinolizine-2-carboxylate
Standard InChI InChI=1S/C16H13NO3/c1-2-20-16(19)13-10-9-12-8-7-11-5-3-4-6-14(11)17(12)15(13)18/h3-10H,2H2,1H3
Standard InChI Key YISZIUALHMRHMU-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC=C2C=CC3=CC=CC=C3N2C1=O

Introduction

ParameterInformation
CAS Number101192-30-7
Molecular FormulaC₁₆H₁₃NO₃
Molecular Weight267.28 g/mol
IUPAC NameEthyl 1-oxobenzo[c]quinolizine-2-carboxylate
Alternative Names1H-Benzo[c]quinolizine-2-carboxylic acid, 1-oxo-, ethyl ester; 1-Oxo-1H-benzo[c]quinolizine-2-carboxylic acid ethyl ester
InChIKeyYISZIUALHMRHMU-UHFFFAOYSA-N

The compound is also sometimes referred to as "Compound 3" in certain research contexts, particularly when discussing its applications as a magnesium ion indicator . This nomenclature diversity reflects its multidisciplinary applications and varied representation in chemical databases.

Structural Characteristics

The molecular structure of ethyl benzo -4-oxo-4H-quinolizine-3-carboxlate features a quinolizine core with a fused benzene ring and key functional groups that contribute to its distinctive properties:

Structural FeatureDescription
Core StructureBenzo-fused quinolizine ring system
Functional GroupsEthyl carboxylate, carbonyl group
SMILES NotationCCOC(=O)C1=CC=C2C=CC3=CC=CC=C3N2C1=O

The unique arrangement of the nitrogen-containing heterocyclic system creates an electron distribution pattern that is fundamental to the compound's fluorescent properties and magnesium ion selectivity . The carbonyl and carboxylate groups are strategically positioned to facilitate coordination with magnesium ions, creating the basis for its function as a selective fluorescent indicator.

Physical and Chemical Properties

Molecular Properties

Ethyl benzo -4-oxo-4H-quinolizine-3-carboxlate exhibits several physical and chemical properties that determine its behavior in chemical and biological systems:

PropertyValueSignificance
Molecular Weight267.28 g/molInfluences diffusion and permeability
XLogP3-AA2.9Indicates moderate lipophilicity
H-Bond Donor Count0Affects solubility characteristics
H-Bond Acceptor Count3Important for molecular interactions
Rotatable Bond Count3Relates to molecular flexibility
Exact Mass267.08954328 DaCrucial for mass spectrometric analysis

These physical properties contribute to the compound's behavior in various solvents and its interaction capabilities with biological systems . The moderate lipophilicity (XLogP3-AA of 2.9) suggests a balance between aqueous solubility and membrane permeability, which can be advantageous for certain biological applications where cellular penetration may be desired.

Structural Analysis

The three-dimensional configuration of ethyl benzo -4-oxo-4H-quinolizine-3-carboxlate is characterized by a nearly planar ring system with the carboxylate group positioned to optimize interaction with magnesium ions:

Structural ElementCharacteristicFunctional Significance
Ring PlanarityPredominantly planarEnhances π-electron delocalization
Carboxylate PositionExtended from quinolizine coreFacilitates metal ion coordination
StereochemistryNo stereogenic centersSimplifies synthesis and analysis

The planar structure allows for extended π-electron delocalization throughout the ring system, contributing to the compound's fluorescent properties. This structural arrangement is particularly important for its interaction with magnesium ions, as it creates an optimal coordination environment that contributes to the selectivity of binding .

Functional Characteristics

Magnesium Ion Selectivity

The most significant property of ethyl benzo -4-oxo-4H-quinolizine-3-carboxlate is its selective binding to magnesium ions. This selectivity stems from specific structural features that create an ideal coordination environment for Mg²⁺ ions:

AspectDescription
Binding PreferenceSelective for Mg²⁺ over other physiological cations
Binding MechanismCoordination via carbonyl and carboxylate groups
ApplicationEnables specific detection of magnesium ions in complex samples

The compound's selectivity for magnesium is particularly valuable in biological research contexts where multiple cations may be present . Its ability to distinguish between magnesium and other divalent cations like calcium makes it an important tool for studying magnesium-specific processes in cellular environments.

Fluorescent Properties

As a fluorescent indicator, ethyl benzo -4-oxo-4H-quinolizine-3-carboxlate exhibits photophysical properties that change upon binding to magnesium ions:

PropertyCharacteristicResearch Significance
Fluorescence ChangeIncreased emission upon Mg²⁺ bindingEnables quantitative magnesium detection
Spectral ShiftsDistinctive changes in excitation/emission profilesAllows ratiometric measurements
Detection SensitivityHigh sensitivity for Mg²⁺Permits detection of physiological concentrations

The fluorescent behavior of this compound is based on its quinolizine core structure, which contains an electron-rich system that responds to changes in its electronic environment upon metal binding . This property enables researchers to monitor magnesium ions in real-time and in complex biological matrices, offering advantages over traditional analytical methods.

Research Applications and Findings

Use as Fluorescent Indicator

Ethyl benzo -4-oxo-4H-quinolizine-3-carboxlate has been employed in various research contexts that leverage its magnesium-selective fluorescent properties:

Application AreaUtilizationReference
Cellular Magnesium StudiesMonitoring intracellular Mg²⁺ dynamicsOtten et al., 2001
Biochemical AssaysDetection of magnesium in enzymatic reactionsVarious reports
Analytical ChemistryQuantitative determination of magnesium in samplesCommercial applications

A pivotal study by Otten and colleagues in 2001 established the utility of 4-oxo-4H-quinolizine-3-carboxylic acids, including this compound, as magnesium-selective fluorescent indicators . Their research demonstrated the practical applications of these indicators in biological systems, highlighting the specificity and sensitivity that make them valuable research tools.

Comparative Analysis with Other Magnesium Probes

When compared to other commercial magnesium probes, ethyl benzo -4-oxo-4H-quinolizine-3-carboxlate offers distinct advantages and characteristics:

Magnesium ProbeKey CharacteristicsRelative Advantages
Ethyl benzo -4-oxo-4H-quinolizine-3-carboxlateMg²⁺ selective fluorescent indicator with quinolizine coreHigh selectivity for magnesium ions
TPENChelating agent with high selectivity for magnesium ionsModulates metal ion availability in cellular studies
Calcein disodium saltFluorescent dye with affinity for magnesium ionsReal-time monitoring of ion concentrations
Mag-Indo-1 tetrapotassium saltChelating agent that selectively binds magnesium ionsAltered fluorescence upon magnesium binding

This comparative analysis shows that ethyl benzo -4-oxo-4H-quinolizine-3-carboxlate stands among established magnesium probes, each with specific characteristics suited to different research applications . The choice between these probes depends on the specific requirements of the research context, including sensitivity needs, cellular permeability requirements, and the presence of potentially interfering ions.

SupplierProduct StatusAdditional Information
TargetMol ChemicalsAvailableResearch Use Only
MedChemExpressAvailable (HY-D1488)Research Use Only
CymitQuimicaDiscontinuedPreviously available as product 3D-FE23036
CMS Científica do BrasilAvailable as reference standardDistributed through Toronto Research Chemicals

Despite some suppliers listing the compound as discontinued, it remains available through multiple channels for research purposes . The compound is typically supplied with specifications that include purity information and analytical data to support its use in research applications.

Quality Standards

Commercial preparations of ethyl benzo -4-oxo-4H-quinolizine-3-carboxlate are subject to quality control measures to ensure their suitability for research applications:

Quality ParameterStandard ApproachSignificance
Purity AssessmentHPLC, NMR, MS analysesEnsures chemical identity and purity
Storage Recommendations-20°CMaintains compound stability
Regulatory StatusResearch Use OnlyLimits applications to non-clinical research

Companies like Toronto Research Chemicals provide analytical data including HPLC, HNMR, MS, IR, and other analyses to confirm the identity and purity of the compound . These quality control measures are essential for ensuring reproducible research results when using the compound as a magnesium indicator or in other research applications.

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